molecular formula C16H15N3O6S B14439538 N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide CAS No. 74834-91-6

N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide

Cat. No.: B14439538
CAS No.: 74834-91-6
M. Wt: 377.4 g/mol
InChI Key: HDQNOGZPTJFTPK-UHFFFAOYSA-N
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Description

N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide is a complex organic compound characterized by its unique structure, which includes ethoxy, nitro, and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Ethoxylation: Addition of ethoxy groups to the aromatic ring.

    Thioether Formation: Introduction of the sulfanyl group.

    Formamide Formation: Final step involves the formation of the formamide group.

Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Scientific Research Applications

N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide involves its interaction with specific molecular targets. The nitro and sulfanyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-nitroaniline
  • Ethyl N-(4-methoxy-2-nitrophenyl)carbamate
  • 4-Ethoxy-2-nitrophenyl isocyanate

Uniqueness

N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide is unique due to the presence of both ethoxy and sulfanyl groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

74834-91-6

Molecular Formula

C16H15N3O6S

Molecular Weight

377.4 g/mol

IUPAC Name

N-[4-ethoxy-2-(4-methyl-2-nitrophenyl)sulfanyl-6-nitrophenyl]formamide

InChI

InChI=1S/C16H15N3O6S/c1-3-25-11-7-13(19(23)24)16(17-9-20)15(8-11)26-14-5-4-10(2)6-12(14)18(21)22/h4-9H,3H2,1-2H3,(H,17,20)

InChI Key

HDQNOGZPTJFTPK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)SC2=C(C=C(C=C2)C)[N+](=O)[O-])NC=O)[N+](=O)[O-]

Origin of Product

United States

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